molecular formula C18H16ClN3O B5598884 N-benzyl-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-benzyl-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B5598884
M. Wt: 325.8 g/mol
InChI Key: IEDNBICFGSKMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of pyrazole-based compounds and exhibits unique chemical and physical properties that make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to exert its effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system.
Biochemical and Physiological Effects:
N-benzyl-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. In addition, it has also been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its ease of synthesis, which makes it readily available for laboratory experiments. In addition, it exhibits potent anticancer activity and has shown promising results as an anti-inflammatory and analgesic agent. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-benzyl-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Firstly, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. In addition, the development of more efficient synthesis methods and the optimization of its chemical and physical properties may lead to the discovery of new applications for this compound in various fields. Finally, the evaluation of its toxicity and safety profile is necessary to ensure its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-benzyl-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be achieved through various methods, including the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

N-benzyl-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields. In the medical field, this compound has shown promising results as an anticancer agent, exhibiting potent cytotoxic activity against various cancer cell lines. In addition, it has also been studied for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

N-benzyl-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-13-16(18(23)20-12-14-8-4-2-5-9-14)17(19)22(21-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDNBICFGSKMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NCC2=CC=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.